![molecular formula C22H27ClN2O2 B4082438 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4082438.png)
2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide
Overview
Description
2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide, also known as L-745,870, is a potent and selective antagonist of the dopamine D4 receptor. The D4 receptor is a subtype of the dopamine receptor family that is primarily expressed in the prefrontal cortex, an area of the brain that is involved in cognitive functions such as attention, working memory, and decision-making. Due to its role in these processes, the D4 receptor has been implicated in a variety of neuropsychiatric disorders, including attention deficit hyperactivity disorder (ADHD), schizophrenia, and addiction.
Mechanism of Action
As an antagonist of the D4 receptor, 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide binds to the receptor and prevents its activation by dopamine or other ligands. This results in a decrease in the downstream signaling pathways that are normally activated by the receptor, including the activation of cyclic AMP (cAMP) and the modulation of ion channels. The specific effects of D4 receptor blockade by 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide depend on the context of the experiment and the cell type being studied.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide can modulate the release of dopamine in the prefrontal cortex, as well as the activity of other neurotransmitters such as acetylcholine and glutamate. This suggests that the D4 receptor may play a role in the modulation of multiple neurotransmitter systems in the brain. Additionally, 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been shown to affect cognitive processes such as working memory and attention, as well as social behavior and addiction-related behaviors.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide in lab experiments is its high potency and selectivity for the D4 receptor. This allows researchers to specifically target this receptor and avoid potential off-target effects on other dopamine receptor subtypes. However, a limitation of using 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide is that it is not a completely selective antagonist, and may also affect other neurotransmitter systems to some extent. Additionally, the effects of 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide may vary depending on the experimental conditions and the cell type being studied.
Future Directions
There are several potential future directions for research on 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide and the D4 receptor. One area of interest is the role of the D4 receptor in neuropsychiatric disorders such as ADHD and schizophrenia, and the potential for D4 receptor antagonists like 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide to be used as therapeutic agents. Another area of interest is the development of more selective D4 receptor antagonists that can be used to further dissect the specific contributions of this receptor to different physiological and behavioral processes. Finally, there is interest in investigating the potential for D4 receptor modulation to affect other neurotransmitter systems and to have broader effects on brain function.
Scientific Research Applications
2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been widely used as a tool compound in basic research to study the role of the D4 receptor in various physiological and behavioral processes. For example, studies have shown that D4 receptor activation is involved in the regulation of dopamine release in the prefrontal cortex, as well as in the modulation of working memory and attention. 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been used to investigate the specific contributions of the D4 receptor to these processes.
properties
IUPAC Name |
2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O2/c1-16-12-17(2)22(20(23)13-16)27-15-21(26)24-19-8-6-18(7-9-19)14-25-10-4-3-5-11-25/h6-9,12-13H,3-5,10-11,14-15H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYLSSJYSIDIEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)CN3CCCCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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